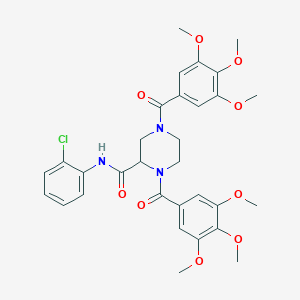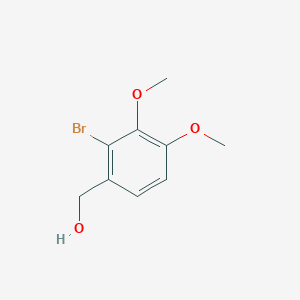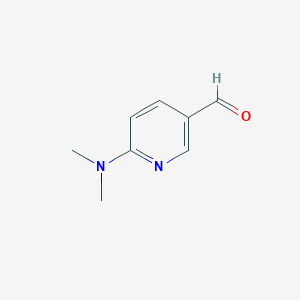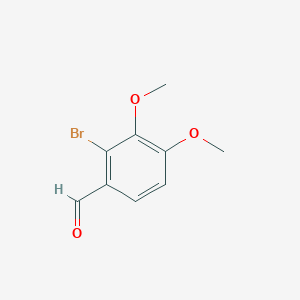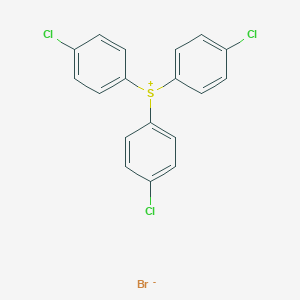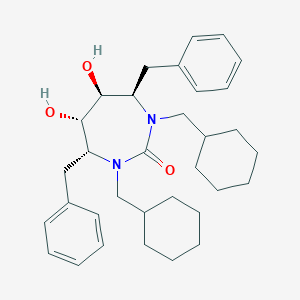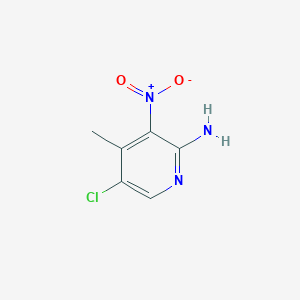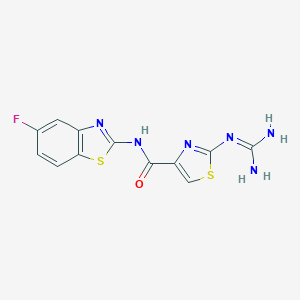
N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C11H8FN5OS and a molecular weight of 281.28 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This could explain its potential use as a cancer treatment.
Effets Biochimiques Et Physiologiques
N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide in lab experiments is its potential as a cancer treatment. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide. One direction is to further study its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be done to optimize the synthesis method to increase yields and reduce costs.
Méthodes De Synthèse
The synthesis of N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been achieved using different methods, including the reaction of 2-amino-5-fluorobenzothiazole with thiocarbamide followed by reaction with cyanogen bromide. Another method involves the reaction of 2-amino-5-fluorobenzothiazole with thiourea followed by reaction with cyanogen bromide. These methods have been successful in producing high yields of the desired compound.
Applications De Recherche Scientifique
N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. It has also been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
126612-52-0 |
|---|---|
Nom du produit |
N-(5-Fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide |
Formule moléculaire |
C12H9FN6OS2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(diaminomethylideneamino)-N-(5-fluoro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H9FN6OS2/c13-5-1-2-8-6(3-5)16-12(22-8)18-9(20)7-4-21-11(17-7)19-10(14)15/h1-4H,(H,16,18,20)(H4,14,15,17,19) |
Clé InChI |
MCYWZNLJNZNGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)N=C(S2)NC(=O)C3=CSC(=N3)N=C(N)N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(S2)NC(=O)C3=CSC(=N3)N=C(N)N |
Autres numéros CAS |
126612-52-0 |
Synonymes |
5-FBGT N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



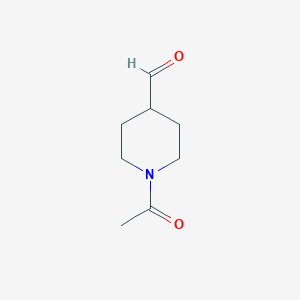
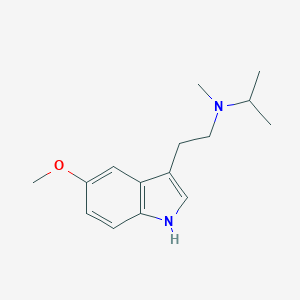
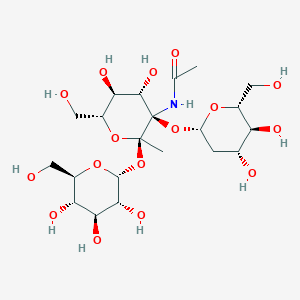
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
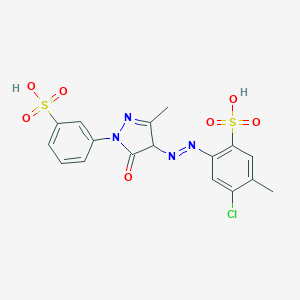
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
